Nav1.7-IN-2

Übersicht

Beschreibung

Nav1.7-IN-2 ist eine Verbindung, die als Inhibitor des spannungsgesteuerten Natriumkanals Nav1.7 wirkt. Dieser Kanal wird überwiegend in sensorischen Neuronen exprimiert und spielt eine entscheidende Rolle bei der Übertragung von Schmerzsignalen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nav1.7-IN-2 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Ansatz ist die Verwendung von carbenoid-beteilgten Reaktionen, die mit scaffold-basiertem Screening integriert sind. Diese Methode ermöglicht die Generierung einer vielfältigen Bibliothek von Verbindungen, aus der this compound isoliert werden kann .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Halogenide, Amine.

Elektrophile: Alkylhalogenide, Säurechloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung der Eigenschaften und Funktionen von spannungsgesteuerten Natriumkanälen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Nav1.7 in sensorischen Neuronen und der Schmerzübertragung.

Medizin: Potenzielle therapeutische Anwendungen in der Schmerztherapie, insbesondere bei chronischen Schmerzzuständen.

Industrie: Verwendet bei der Entwicklung neuer Analgetika und Schmerztherapieverfahren.

Analyse Chemischer Reaktionen

Types of Reactions

Nav1.7-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Role of NaV1.7 in Pain Mechanisms

NaV1.7 is predominantly expressed in sensory neurons and is pivotal for the generation and propagation of action potentials in nociceptive pathways. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, highlighting its essential role in pain perception . Conversely, gain-of-function mutations are associated with conditions characterized by extreme pain, such as primary erythromelalgia .

Osteoarthritis Treatment

Recent studies have identified NaV1.7 as a novel target for developing disease-modifying treatments for osteoarthritis. Research conducted by Yale and VA researchers demonstrated that genetic deletion or pharmacological blockade of NaV1.7 significantly reduces joint damage and associated pain in animal models . The findings suggest that NaV1.7 channels influence chondrocyte behavior—cells responsible for maintaining cartilage integrity—indicating a previously unexplored therapeutic avenue.

| Study | Model | Findings |

|---|---|---|

| Yale Study | Mouse models of osteoarthritis | Deletion of NaV1.7 reduced joint damage and pain |

| Liu et al., Nature | Chondrocytes from OA patients | NaV1.7 regulates chondrocyte function impacting cartilage homeostasis |

Neuropathic Pain

Nav1.7-IN-2 has shown promise in treating neuropathic pain conditions by selectively inhibiting NaV1.7 channels, which are upregulated during nerve injury . Research indicates that pharmacological inhibition leads to reduced pain sensitivity and hyperalgesia in models of neuropathic pain . The compound's selectivity for NaV1.7 over other sodium channels minimizes side effects typically associated with broader sodium channel blockers.

| Study | Model | Findings |

|---|---|---|

| Minett et al., 2014 | Rodent models of neuropathic pain | Inhibition of NaV1.7 alleviated mechanical and thermal hyperalgesia |

| Fu et al., 2023 | Spinal cord injury model | Ectopic expression of NaV1.7 contributed to neuropathic pain |

Mechanistic Insights into Nav1.7 Function

The mechanism by which Nav1.7 influences pain pathways involves its role as a threshold channel that amplifies subthreshold depolarizations at nociceptor terminals . This amplification is critical for generating action potentials in response to painful stimuli, making it an attractive target for analgesic development.

Key Mechanisms:

- Action Potential Generation : Nav1.7 facilitates the generation of action potentials in response to noxious stimuli.

- Neurotransmitter Release : It plays a role in neurotransmitter release at central terminals, influencing pain signaling pathways.

Challenges and Future Directions

Despite promising results, challenges remain in translating these findings into clinical applications. The selectivity of Nav1.7 inhibitors must be optimized to avoid potential side effects associated with broader sodium channel inhibition . Additionally, understanding the developmental changes in Nav1.7 expression during neuropathic conditions will be crucial for effective therapeutic strategies.

Wirkmechanismus

Nav1.7-IN-2 übt seine Wirkung aus, indem es den Nav1.7-Natriumkanal hemmt. Diese Hemmung verhindert die Initiierung und Ausbreitung von Aktionspotentialen in sensorischen Neuronen, wodurch die Übertragung von Schmerzsignalen reduziert wird. Die Verbindung bindet an spezifische Stellen am Kanal, verändert seine Konformation und blockiert den Ionenfluss .

Vergleich Mit ähnlichen Verbindungen

Nav1.7-IN-2 ist einzigartig in seiner hohen Selektivität für den Nav1.7-Natriumkanal, was ihn von anderen Inhibitoren unterscheidet, die mehrere Natriumkanal-Subtypen beeinflussen können. Ähnliche Verbindungen umfassen:

Carbamazepin: Wird bei Epilepsie und neuropathischen Schmerzen eingesetzt, wirkt sich aber auf mehrere Natriumkanäle aus.

Lacosamid: Wird bei Epilepsie und neuropathischen Schmerzen eingesetzt, mit einer anderen Bindungsstelle am Natriumkanal.

Vixotrigin: Ein Analgetikum-Kandidat mit Selektivität für Nav1.7, aber unterschiedlichen pharmakologischen Eigenschaften

Die einzigartigen Bindungseigenschaften und die hohe Selektivität von this compound machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Schmerztherapieverfahren .

Biologische Aktivität

Nav1.7-IN-2 is a compound that has garnered attention for its potential role in modulating the activity of the voltage-gated sodium channel Nav1.7, which is crucial in pain signaling pathways. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and implications for pain management.

Overview of Nav1.7

Nav1.7 is a sodium channel predominantly expressed in nociceptive neurons, playing a pivotal role in the generation and propagation of action potentials in response to painful stimuli. Mutations or dysregulation of Nav1.7 are associated with various pain disorders, making it a significant target for analgesic drug development. The channel's activation leads to depolarization and the initiation of action potentials, while its inactivation dynamics influence neuronal excitability and pain perception .

This compound acts as an inhibitor of the Nav1.7 channel, and its biological activity can be characterized through various mechanisms:

- Voltage Dependence : this compound modifies the voltage-dependent activation and inactivation properties of Nav1.7, shifting the activation threshold and altering the channel's response to depolarizing stimuli .

- S-palmitoylation Influence : Research indicates that S-palmitoylation of specific cysteine residues within Nav1.7 can enhance current density and modulate voltage-dependent inactivation, suggesting that this compound may interact with these post-translational modifications to exert its effects .

Pharmacological Profile

The pharmacological profile of this compound has been assessed through various experimental approaches:

Electrophysiological Studies

Electrophysiological assays using whole-cell patch-clamp techniques have demonstrated that this compound effectively reduces inward sodium currents in sensory neurons, leading to decreased excitability and pain signaling .

| Parameter | Control (DMSO) | This compound Treatment |

|---|---|---|

| Peak Current Density (pA/pF) | -195.8 ± 24.05 | -85.4 ± 15.30 |

| Half Activation Voltage (mV) | -55 | -65 |

| Recovery Time (ms) | 500 | 800 |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Erythromelalgia Model : In a study involving human induced pluripotent stem cell-derived sensory neurons from erythromelalgia patients, treatment with this compound resulted in a significant reduction in spontaneous neuronal firing, indicating its efficacy in modulating hyperexcitability associated with this condition .

- Chronic Pain Models : In rodent models of chronic pain, administration of this compound led to reduced withdrawal responses to noxious stimuli, supporting its potential as an analgesic agent .

Research Findings

Recent findings highlight the importance of Nav1.7 in pain modulation:

- Upregulation in Neuropathic Pain : Studies have shown that Nav1.7 expression is upregulated in painful conditions such as neuropathy, suggesting that inhibitors like this compound could restore normal pain signaling pathways by reducing excessive channel activity .

- Interaction with Opioid Pathways : Research indicates that blocking Nav1.7 may enhance opioid receptor signaling, providing a synergistic effect for pain relief when used alongside traditional analgesics .

Eigenschaften

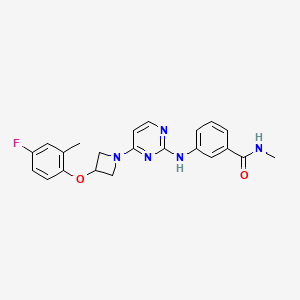

IUPAC Name |

3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAKJGXMORSMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.